molecular formula C10H14INO B14436620 (4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide CAS No. 79865-85-3

(4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide

Cat. No.: B14436620
CAS No.: 79865-85-3
M. Wt: 291.13 g/mol
InChI Key: TWZXTDDNZDRRMV-UHFFFAOYSA-M
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Description

(4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide is an organic compound with a unique structure that includes a methoxyphenyl group and a dimethylmethaniminium group bonded to an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide typically involves the reaction of 4-methoxybenzaldehyde with dimethylamine in the presence of an iodinating agent. The reaction conditions often include a solvent such as methanol or ethanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as solvent recovery, purification, and quality control to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide is used as a precursor for synthesizing other complex organic molecules. It serves as an intermediate in various organic synthesis reactions.

Biology

The compound has potential applications in biological research, particularly in studying enzyme interactions and cellular processes. Its unique structure allows it to interact with specific biological targets.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may be used in drug development for targeting specific pathways or receptors.

Industry

Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or other cellular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    p-Iodoanisole: Similar in structure but lacks the dimethylmethaniminium group.

    Vinyl chloride: Shares some reactivity but differs significantly in structure and applications.

    2,5-bis(4-methoxyphenyl)-1,3,4-thiadiazole: Another compound with a methoxyphenyl group but with different functional groups and properties.

Uniqueness

(4-Methoxyphenyl)-N,N-dimethylmethaniminium iodide is unique due to its combination of a methoxyphenyl group and a dimethylmethaniminium group

Properties

CAS No.

79865-85-3

Molecular Formula

C10H14INO

Molecular Weight

291.13 g/mol

IUPAC Name

(4-methoxyphenyl)methylidene-dimethylazanium;iodide

InChI

InChI=1S/C10H14NO.HI/c1-11(2)8-9-4-6-10(12-3)7-5-9;/h4-8H,1-3H3;1H/q+1;/p-1

InChI Key

TWZXTDDNZDRRMV-UHFFFAOYSA-M

Canonical SMILES

C[N+](=CC1=CC=C(C=C1)OC)C.[I-]

Origin of Product

United States

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